2,6-Dimetilbencilamina

Descripción general

Descripción

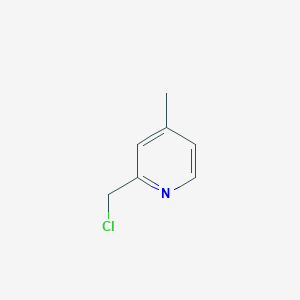

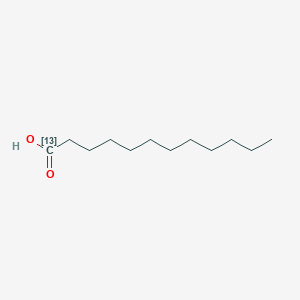

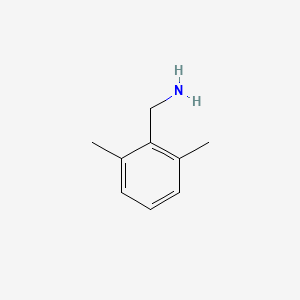

2,6-Dimethylbenzylamine is an organic compound with the molecular formula C9H13N . It is also known by its IUPAC name, (2,6-dimethylphenyl)methanamine . The compound is used as an intermediate in the synthesis of flavin derivatives for therapeutic use as anti-infective agents .

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylbenzylamine consists of a benzyl group (C6H5CH2) attached to a dimethyl amino functional group . The average mass of the molecule is 135.206 Da and the monoisotopic mass is 135.104797 Da .

Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dimethylbenzylamine are not detailed in the search results, it’s worth noting that similar compounds like N,N-Dimethylbenzylamine undergo reactions such as directed ortho metalation with butyl lithium .

Physical And Chemical Properties Analysis

2,6-Dimethylbenzylamine has a density of 1.0±0.1 g/cm3, a boiling point of 227.1±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 44.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 142.0±3.0 cm3 .

Aplicaciones Científicas De Investigación

Oxidación Electroquímica

La 2,6-Dimetilbencilamina juega un papel significativo en la oxidación electroquímica de aminas . Este proceso es una alternativa esencial a la transformación química convencional, proporcionando rutas cruciales para la síntesis y modificación de una amplia gama de moléculas químicamente útiles, incluyendo productos farmacéuticos y agroquímicos .

Catalizador para Espumas de Poliuretano

Uno de los usos principales de la this compound es como catalizador para la formación de espumas de poliuretano . Las espumas de poliuretano se utilizan ampliamente en diversas industrias, incluyendo la automotriz, la construcción y los muebles, debido a sus excelentes propiedades de aislamiento y versatilidad.

Catalizador para Resinas Epoxi

La this compound también se utiliza como catalizador para resinas epoxi . Las resinas epoxi son un tipo de polímero que se caracterizan por su alto rendimiento y versatilidad. Se utilizan en una amplia gama de aplicaciones, incluyendo recubrimientos, adhesivos y materiales compuestos.

Metalación Dirigida Orto

La this compound sufre metalación dirigida orto con butil litio . Esta reacción permite la síntesis de muchos derivados con la fórmula 2-X-C6H4CH2N(CH3)2 (E = SR, PR2, etc.) .

Cuaternización con Haluros de Alquilo

La amina en la this compound es básica y sufre cuaternización con haluros de alquilo . Esta reacción produce sales de amonio cuaternarias, que son catalizadores de transferencia de fase útiles .

Catalizador de Mejora de Curado Epoxi-Amina

Debido a que la molécula tiene funcionalidad de amina terciaria, uno de sus usos clave es como catalizador de mejora de curado epoxi-amina . Esta aplicación es particularmente importante en la producción de resinas epoxi, mejorando su rendimiento y utilidad en diversas aplicaciones industriales.

Safety and Hazards

2,6-Dimethylbenzylamine is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage . It is also harmful if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

2,6-Dimethylbenzylamine is an organic compound with the formula C6H5CH2N(CH3)2 . The molecule consists of a benzyl group, C6H5CH2, attached to a dimethylamino functional group . It is primarily used as a catalyst for the formation of polyurethane foams and epoxy resins . Therefore, its primary targets are the components involved in these reactions.

Mode of Action

The mode of action of 2,6-Dimethylbenzylamine involves its interaction with its targets to facilitate the formation of polyurethane foams and epoxy resins . As a tertiary amine, it acts as a catalyst to enhance the curing process of epoxy resins and also catalyzes the reaction in the formation of polyurethane foams .

Biochemical Pathways

The biochemical pathways affected by 2,6-Dimethylbenzylamine are primarily those involved in the formation of polyurethane foams and epoxy resins . The compound interacts with the components of these materials, facilitating their reaction and formation. The downstream effects include the successful formation of these materials, which have various applications in industries such as construction, automotive, and more .

Pharmacokinetics

It is known to be a high gi absorption and bbb permeant compound . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties can impact the bioavailability of 2,6-Dimethylbenzylamine.

Result of Action

The result of the action of 2,6-Dimethylbenzylamine is the successful formation of polyurethane foams and epoxy resins . These materials have various applications, including insulation, coatings, adhesives, sealants, and more .

Action Environment

The action of 2,6-Dimethylbenzylamine can be influenced by environmental factors. For instance, its storage conditions can affect its stability and efficacy. It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . Furthermore, it is a flammable liquid and its handling and use must be done with caution to prevent fire hazards .

Análisis Bioquímico

Biochemical Properties

It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules in the context of protein expression and analysis.

Cellular Effects

Given its use in proteomics research , it may influence cellular processes related to protein expression and analysis.

Molecular Mechanism

As a biochemical used in proteomics research , it may interact with biomolecules at the molecular level, potentially influencing protein expression and analysis.

Propiedades

IUPAC Name |

(2,6-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDBHFFKSQCNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504685 | |

| Record name | 1-(2,6-Dimethylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74788-82-2 | |

| Record name | 1-(2,6-Dimethylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.